6,10-Dihydroxy Buspirone-d8
Overview
Description
6,10-Dihydroxy Buspirone-d8 is a labelled metabolite of Buspirone . Buspirone is a non-benzodiazepine anxiolytic and a 5-hydroxytryptamine (5-HT1) receptor agonist . The molecular formula of 6,10-Dihydroxy Buspirone-d8 is C21H23D8N5O4 and it has a molecular weight of 425.55 .
Molecular Structure Analysis
The molecular structure of 6,10-Dihydroxy Buspirone-d8 is represented by the formula C21H23D8N5O4 . It is a stable isotope labelled compound .Physical And Chemical Properties Analysis
6,10-Dihydroxy Buspirone-d8 is a white solid . Its molecular weight is 425.55 and its molecular formula is C21H23D8N5O4 .Scientific Research Applications
Neurotransmission and Dopamine Receptor Antagonism
- Buspirone, the parent compound of 6,10-Dihydroxy Buspirone-d8, has been studied for its interaction with dopamine (DA) neurotransmission. It appears to act as a dopamine receptor antagonist and enhances DA neuronal activity by weakly inhibiting presynaptic DA receptors, without significant action on postsynaptic DA receptors (McMillen et al., 1983).
Antidepressant and Anxiolytic Properties
- Research indicates that Buspirone may possess potential antidepressant properties, suggesting its effects could be influenced by its metabolites through their alpha-2 adrenergic blocking activity (Cervo, Grignaschi, & Samanin, 1988).
- Buspirone has been found effective in treating symptoms of functional dyspepsia, suggesting its therapeutic potential beyond anxiety treatment (Tack et al., 2012).
Neuroprotective Efficacy
- The anxiolytic drug Buspirone has shown neuroprotective activities against rotenone-induced toxicity in a mouse model, suggesting its potential use in neurodegenerative and neuroinflammatory diseases like Parkinson’s disease (Broome & Castorina, 2022).
Pharmacokinetics and Metabolism
- The metabolism of buspirone, which includes hydroxylation and N-dealkylation, has been extensively studied to understand its pharmacological profile and potential therapeutic applications (Jajoo et al., 1989).
Diverse Therapeutic Applications
- Buspirone's unique pharmacological profile, including its action on serotonin and dopamine receptors, suggests its potential use in a variety of neurological and psychiatric disorders beyond anxiety, including Parkinson's disease, depression, and attention deficit disorder (Loane & Politis, 2012).
Safety And Hazards
6,10-Dihydroxy Buspirone-d8 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity - Oral Category 4 . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-QGZHXTQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,10-Dihydroxy Buspirone-d8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.